molecular formula C15H15N3 B14150562 2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine CAS No. 89144-94-5

2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine

Cat. No.: B14150562
CAS No.: 89144-94-5
M. Wt: 237.30 g/mol
InChI Key: VVRPQFNYMXWPBG-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both pyrazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(1-Phenyl-3-methyl-1H-pyrazol-5-yl)pyridine
  • 2-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)quinoline

Uniqueness

2-(1-Methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

89144-94-5

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(2-methyl-5-phenyl-3,4-dihydropyrazol-3-yl)pyridine

InChI

InChI=1S/C15H15N3/c1-18-15(13-9-5-6-10-16-13)11-14(17-18)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

VVRPQFNYMXWPBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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